trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid
Description
trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methoxy substituent at the 4-position. This compound is structurally significant in medicinal chemistry, particularly as a chiral building block for synthesizing peptidomimetics or protease inhibitors.
Properties
IUPAC Name |
(3S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYMDBEEBKFDR-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization and Protection
The synthesis begins with malononitrile and 1-bromo-2-(2-bromoethoxy)ethane in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. This forms dihydro-2H-pyran-4,4(3H)-dicarbonitrile. Key conditions:
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Temperature : 85°C
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Reaction Time : 3 hours
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Solvent : DMF
Introduction of Benzyloxycarbonyl Group
The pyrrolidine ring is functionalized using benzyl chloroformate under basic conditions to install the benzyloxycarbonyl (Cbz) protecting group. This step ensures regioselectivity at the nitrogen atom.
Methoxylation at C4
Methoxy group introduction involves nucleophilic substitution or oxidation. A critical step uses chromium trioxide (CrO3) in acetone and 1N H2SO4 to oxidize a hydroxyl intermediate to the methoxy group.
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Oxidation Conditions :
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Reagents : CrO3 (3.05 g, 30.5 mmol), H2SO4 (50 mL)
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Stirring Time : 3 hours at room temperature
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Workup : Dichloromethane extraction (2×100 mL)
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Final Carboxylic Acid Formation
The C3 carboxylic acid is generated via hydrolysis of a methyl ester intermediate using 6N NaOH in methanol/water.
Table 1: Key Reaction Steps and Conditions
Alternative Route via Pyrrolidine Functionalization
Starting from trans-4-Hydroxypyrrolidine-3-carboxylic Acid
A shorter route utilizes trans-4-hydroxypyrrolidine-3-carboxylic acid as the core scaffold:
Table 2: Methylation Optimization Data
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ag2O | DMF | 25 | 84 |
| 2 | K2CO3 | DMF | 60 | 67 |
| 3 | NaH | THF | 0→25 | 72 |
Stereochemical Control Strategies
Trans-Selective Ring Closure
The trans configuration is enforced during pyrrolidine ring formation. Using cis-diol precursors with CrO3 oxidation ensures equatorial positioning of the methoxy group.
Chiral Auxiliaries
In academic settings, tert-butoxycarbonyl (Boc)-protected pyrrolidines are employed. For example, (3R,4S)-1-Boc-4-methoxypyrrolidine-3-carboxylic acid is synthesized via asymmetric hydrogenation using Ru-BINAP catalysts , achieving >99% ee.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow systems to enhance heat transfer and reduce reaction times. Key parameters:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, trans-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, leading to apoptosis in cancer cells.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that modifications of pyrrolidine derivatives can lead to increased potency against specific cancer types. The research highlighted the importance of the benzyloxycarbonyl group in enhancing bioactivity through improved solubility and stability .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Synthesis Example :
In a synthetic pathway, this compound can be utilized to create derivatives that exhibit enhanced biological activity. For example, researchers have successfully synthesized novel compounds by modifying the carboxylic acid moiety, leading to improved pharmacological profiles .
Pharmaceutical Formulations
Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its compatibility with various excipients makes it suitable for formulating solid dosage forms.
Research Insight :
A formulation study indicated that incorporating this compound into lipid-based delivery systems significantly improved the absorption rates of co-administered drugs .
Agricultural Applications
Pesticide Development
Due to its structural features, this compound has potential applications in developing new pesticides. Its ability to interact with biological systems can be harnessed to create environmentally friendly agrochemicals that target specific pests while minimizing harm to non-target organisms.
Case Study :
Research conducted on pyrrolidine derivatives has shown their effectiveness as insecticides and fungicides, indicating that this compound could be a candidate for further development in agricultural chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 4-position of the pyrrolidine ring critically influences physicochemical and biological properties. Key analogs include:
*Neat indicates high purity without quantified data.
Key Observations:
- Aromatic substituents (e.g., 2-methoxyphenyl) introduce π-π stacking capabilities but reduce solubility .
- Stereochemical Impact :
Physicochemical Properties
Collision cross-section (CCS) data for the 4-methyl analog (CID 93077842) reveals insights into gas-phase behavior, which may extrapolate to the 4-methoxy variant:
| Ion Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 264.1 | 150.2 |
| [M+Na]⁺ | 286.1 | 155.7 |
| [M-H]⁻ | 262.1 | 140.5 |
- The methoxy group’s higher electronegativity may slightly increase CCS values compared to methyl due to altered dipole interactions.
Biological Activity
Trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid, with the CAS number 2828447-01-2, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- IUPAC Name : Rel-(3S,4R)-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid
- Purity : Typically around 95% .
Potential Pharmacological Effects
- Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties. For instance, certain derivatives of 1,3-benzodioxole acids have shown larvicidal activity against Aedes aegypti, a vector for several viruses including dengue and Zika . This suggests that this compound may share similar insecticidal properties due to structural similarities.
- Cytotoxicity Profiles : Studies on related compounds indicate low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of pyrrolidine carboxylic acids and evaluated their biological activities. The findings indicated that modifications in the molecular structure could significantly enhance or reduce biological efficacy. For example, the introduction of specific functional groups improved insecticidal activity while maintaining low toxicity to mammalian cells .
Case Study 2: Structural Activity Relationship (SAR)
Research on SAR has shown that the presence of methoxy groups and benzyloxy carbonyl moieties can influence the biological activity of pyrrolidine derivatives. The specific arrangement of these groups in this compound may enhance its interaction with biological targets, potentially leading to increased efficacy against pests or diseases .
Toxicological Considerations
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low systemic toxicity, which is essential for developing safe therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures (−20°C to 0°C) favor retention of stereochemistry during Cbz protection .
- Catalysts : Chiral catalysts (e.g., Jacobsen’s catalyst) ensure enantiomeric excess in pyrrolidine ring formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
Basic: How is the purity and identity of this compound validated in academic research?
Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: How do substituent electronic effects (e.g., methoxy vs. methyl) impact the compound’s reactivity in peptide coupling or ring-opening reactions?
Answer:
- Methoxy Group : The electron-donating methoxy group increases electron density at the pyrrolidine nitrogen, enhancing nucleophilicity in peptide coupling (e.g., EDC/HOBt-mediated reactions) but may reduce stability under acidic conditions due to demethylation risks .
- Cbz Protection : The benzyloxycarbonyl group provides orthogonal protection, stable to bases but cleavable via hydrogenolysis (H₂/Pd-C) or TFA .
- Comparative Data : Derivatives with methyl substituents (e.g., CAS 1402666-47-0) show lower polarity (logP ~1.2) than methoxy analogs (logP ~0.8), affecting solubility in aqueous reactions .
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous pyrrolidine derivatives?
Answer:
Discrepancies often arise from:
- Protection-Deprotection Efficiency : Incomplete Cbz protection (e.g., due to moisture) reduces yields; anhydrous conditions with molecular sieves improve reproducibility .
- Stereochemical Drift : Racemization during carboxylic acid activation (e.g., using SOCl₂) is mitigated by low-temperature activation with CDI (1,1′-carbonyldiimidazole) .
- Byproduct Formation : Side reactions (e.g., over-alkylation) are minimized by slow addition of reagents and stoichiometric control .
Case Study : A 68% yield for a trifluoromethyl-pyrrolidine analog (CAS 35661-39-3) was achieved via optimized Boc protection, whereas unoptimized routes reported 40–50% yields .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Cbz group or oxidation of the methoxy moiety .
- Solubility : Dissolve in dry DMSO or dichloromethane (DCM) for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
Answer:
- Scaffold Modification : The pyrrolidine core serves as a proline mimic in peptidomimetics. Substituents like methoxy modulate bioavailability by altering LogD and hydrogen-bonding capacity .
- Case Study : Analogous 4-substituted pyrrolidines (e.g., 4-phenyl, 4-fluorophenyl) showed varying binding affinities to protease targets (IC₅₀: 0.5–10 µM), with methoxy derivatives exhibiting improved solubility but reduced membrane permeability .
Basic: What analytical techniques differentiate between cis and trans isomers of this compound?
Answer:
- X-ray Crystallography : Defines absolute configuration (e.g., trans-dihedral angles of ~180°) .
- NOESY NMR : Cross-peaks between H-3 and H-4 protons confirm trans geometry .
- Polarimetry : Specific optical rotation ([α]D²⁵) compared to enantiopure standards (e.g., trans-isomer: [α]D²⁵ = +12.5° in CHCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
